molecular formula C19H14ClF2N3O2 B3005535 3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1795410-76-2

3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Cat. No.: B3005535
CAS No.: 1795410-76-2
M. Wt: 389.79
InChI Key: SGJBRODRSISASF-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H14ClF2N3O2 and its molecular weight is 389.79. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

A study identified a structurally similar compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as an apoptosis inducer with activity against breast and colorectal cancer cell lines. This compound can arrest cells in the G(1) phase, followed by induction of apoptosis, highlighting the potential anticancer properties of related 1,2,4-oxadiazole derivatives (Zhang et al., 2005).

Novel Synthesis Methods

Research on polycyclic systems containing the 1,2,4-oxadiazole ring, similar to the compound , involves novel synthesis methods. These methods lead to the creation of new bicyclic systems, potentially offering new avenues for pharmaceutical development (Kharchenko, Detistov, & Orlov, 2008).

Antitumor Activity

Investigations into novel 1,2,4-oxadiazoles have shown that certain derivatives exhibit significant in vitro antitumor activity against a panel of cell lines. This suggests that the 1,2,4-oxadiazole framework, as found in the compound of interest, may be a valuable scaffold for developing new antitumor agents (Maftei et al., 2016).

Antimicrobial Properties

Derivatives of 1,2,4-oxadiazole, including those with structures related to the compound , have been found to exhibit strong antimicrobial activity. This implies potential applications in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Lipase and α-Glucosidase Inhibition

A study using a starting compound structurally related to the specified 1,2,4-oxadiazole derivative has led to the synthesis of compounds that inhibit lipase and α-glucosidase. This demonstrates the potential of 1,2,4-oxadiazole derivatives in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

Properties

IUPAC Name

[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O2/c20-13-5-2-1-4-12(13)17-23-18(27-24-17)16-6-3-9-25(16)19(26)11-7-8-14(21)15(22)10-11/h1-2,4-5,7-8,10,16H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJBRODRSISASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=C(C=C2)F)F)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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